molecular formula C10H14N2O B12982572 7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12982572
M. Wt: 178.23 g/mol
InChI Key: DRXARJOFLOPPJJ-UHFFFAOYSA-N
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Description

7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a propyl group attached to the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a suitable diketone in the presence of a base, such as sodium ethoxide, to form the pyrazolopyridine core. The propyl group can be introduced via alkylation using propyl bromide under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the propyl group or the nitrogen atoms in the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced pyrazolopyridine derivatives.

    Substitution: Alkylated or acylated pyrazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Medicine

Medicinally, derivatives of this compound have shown promise as inhibitors of specific enzymes and receptors. These properties are being explored for the development of drugs aimed at treating diseases such as Alzheimer’s, Parkinson’s, and various forms of cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications that require durable and high-performance materials.

Mechanism of Action

The mechanism of action of 7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one: Lacks the propyl group, leading to different reactivity and biological activity.

    7-Methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one: The methyl group alters the compound’s physical and chemical properties.

    7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one: Similar to the propyl derivative but with slightly different steric and electronic effects.

Uniqueness

The presence of the propyl group in 7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies and developments are likely to uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-propyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C10H14N2O/c1-2-3-8-4-5-10(13)9-6-7-11-12(8)9/h6-8H,2-5H2,1H3

InChI Key

DRXARJOFLOPPJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C2=CC=NN12

Origin of Product

United States

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